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Compound Name:
N,N'-Bis(3-

triethoxysilylpropyl)thiourea

Cat. No.: B1231898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of N,N'-Bis(3-
triethoxysilylpropyl)thiourea, a bifunctional organosilane with significant potential in surface

modification, drug delivery, and as a coupling agent. Through a comparative evaluation with

alternative silane compounds, this document offers insights into its structural validation

supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data
The structural integrity of N,N'-Bis(3-triethoxysilylpropyl)thiourea is confirmed through

various spectroscopic techniques. The following tables summarize the key quantitative data

from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry. For comparative purposes, data for a related silane

coupling agent, Bis(3-triethoxysilylpropyl)tetrasulfide, is also presented.

Table 1: FTIR Spectroscopic Data
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Functional Group
N,N'-Bis(3-
triethoxysilylpropyl)thiour
ea (Expected, cm⁻¹)

Bis(3-
triethoxysilylpropyl)tetrasu
lfide (cm⁻¹)

N-H Stretch 3300-3500 -

C-H Stretch (Aliphatic) 2850-2980 2885, 2927, 2975

C=S Stretch 1300-1400 -

Si-O-C Stretch 1080-1100 1076

C-N Stretch 1240-1260 -

Si-O-Si Stretch 1000-1100 1000-1100

S-S Stretch - 470

Note: Expected values for N,N'-Bis(3-triethoxysilylpropyl)thiourea are based on

characteristic absorption bands of thiourea and triethoxysilylpropyl functional groups.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shift, δ in ppm)

Proton Assignment
N,N'-Bis(3-
triethoxysilylpropyl)thiour
ea (Expected)

Bis(3-
triethoxysilylpropyl)tetrasu
lfide

-CH₃ (ethoxy) ~1.2 (t) 1.22 (t)

-O-CH₂- (ethoxy) ~3.8 (q) 3.81 (q)

Si-CH₂- ~0.7 (t) 0.70 (t)

-CH₂- (propyl chain) ~1.7 (m) 1.75 (m)

-N-CH₂- ~3.3 (m) -

N-H ~7.5 (br s) -

S-CH₂- - 2.85 (t)

Note: Expected values are estimated based on the analysis of similar structures.[1]
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Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift, δ in ppm)

Carbon Assignment
N,N'-Bis(3-
triethoxysilylpropyl)thiour
ea (Expected)

Bis(3-
triethoxysilylpropyl)tetrasu
lfide

-CH₃ (ethoxy) ~18 18.4

-O-CH₂- (ethoxy) ~58 58.4

Si-CH₂- ~8 10.1

-CH₂- (propyl, C2) ~23 23.2

-N-CH₂- (propyl, C3) ~45 -

C=S ~183 -

S-CH₂- (propyl, C3) - 37.1

Note: Expected values are estimated based on the analysis of similar structures.

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragments
(m/z)

N,N'-Bis(3-

triethoxysilylpropyl)thi

ourea

C₁₉H₄₄N₂O₆SSi₂ 484.80

Expected: [M+H]⁺,

fragments from

cleavage of propyl

chains and loss of

ethoxy groups.

Bis(3-

triethoxysilylpropyl)tetr

asulfide

C₁₈H₄₂O₆S₄Si₂ 538.95

[M]⁺, fragments

corresponding to

different polysulfide

chain lengths.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrument: A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS)

detector.

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium

bromide (KBr) plates to form a thin film.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and

subtracted from the sample spectrum.

Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

¹H NMR Acquisition: A standard proton experiment is performed. Chemical shifts are

referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Chemical shifts

are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Analysis: The chemical shifts, integration of peaks, and multiplicity (splitting patterns) are

analyzed to elucidate the structure of the molecule.

Mass Spectrometry
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron

ionization (EI) source.
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may be

infused directly or introduced via liquid chromatography.

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z)

range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

fragment the molecular ion and analyze the resulting daughter ions.

Analysis: The molecular ion peak is identified to confirm the molecular weight. The

fragmentation pattern provides information about the different structural components of the

molecule.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

validation of the N,N'-Bis(3-triethoxysilylpropyl)thiourea structure.
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Caption: Workflow for the spectroscopic validation of N,N'-Bis(3-
triethoxysilylpropyl)thiourea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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